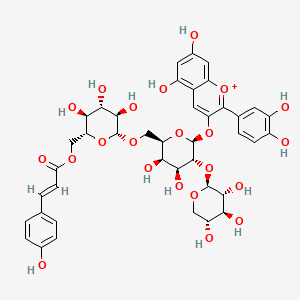
N-(cyclopropylmethyl)-3-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclopropylmethyl)-3-nitroaniline is an organic compound characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom of a 3-nitroaniline structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-3-nitroaniline typically involves the following steps:
Nitration of Aniline: Aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 3-nitroaniline.
Alkylation: The 3-nitroaniline is then alkylated with cyclopropylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Nitration: Utilizing continuous flow reactors for the nitration step to ensure better control over reaction conditions and improved safety.
Automated Alkylation: Employing automated systems for the alkylation step to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-(cyclopropylmethyl)-3-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products
Reduction: N-(cyclopropylmethyl)-3-aminoaniline.
Substitution: Depending on the nucleophile, various substituted anilines can be formed.
Applications De Recherche Scientifique
N-(cyclopropylmethyl)-3-nitroaniline has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, particularly those targeting neurological pathways.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme interactions and as a probe in biochemical assays.
Mécanisme D'action
The mechanism by which N-(cyclopropylmethyl)-3-nitroaniline exerts its effects depends on its specific application. In medicinal chemistry, for instance, the compound may interact with specific receptors or enzymes, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, while the cyclopropylmethyl group can influence the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
N-(cyclopropylmethyl)-3-nitroaniline can be compared with other nitroaniline derivatives:
N-(methyl)-3-nitroaniline: Lacks the cyclopropylmethyl group, resulting in different chemical and biological properties.
N-(cyclopropylmethyl)-4-nitroaniline: The nitro group is positioned differently, affecting the compound’s reactivity and applications.
N-(cyclopropylmethyl)-2-nitroaniline: Similar structure but with the nitro group in the ortho position, leading to distinct chemical behavior.
Propriétés
Formule moléculaire |
C10H12N2O2 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
N-(cyclopropylmethyl)-3-nitroaniline |
InChI |
InChI=1S/C10H12N2O2/c13-12(14)10-3-1-2-9(6-10)11-7-8-4-5-8/h1-3,6,8,11H,4-5,7H2 |
Clé InChI |
QWRXMOJOTLCPNE-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CNC2=CC(=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-chloro-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B12097747.png)
![6-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B12097749.png)

![thieno[3,2-g][1]benzothiole-4,5-diamine](/img/structure/B12097777.png)
![N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanamine](/img/structure/B12097783.png)

![trisodium;4-(10,13-dimethyl-3,7-disulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12097788.png)
![Methyl 2-[2-[2-(2-acetamidopropanoylamino)propanoylamino]propanoylamino]propanoate](/img/structure/B12097800.png)

![9-Ethynyl-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B12097812.png)


